meta-iodoHoechst 33258
Overview
Description
Meta-iodoHoechst 33258: is an iodinated DNA-binding bibenzimidazole compound. It is widely used as a cell dye for DNA quantitation and sensitizes DNA and cells to UVA light. The compound is known for its ability to bind to the minor groove of DNA, particularly in regions rich in adenine and thymine (A/T) base pairs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of meta-iodoHoechst 33258 involves the iodination of Hoechst 33258. The process typically includes the reaction of Hoechst 33258 with iodine or an iodine-containing reagent under specific conditions to introduce the iodine atom into the molecule .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows the principles of organic synthesis involving iodination reactions, purification, and quality control to ensure the compound’s purity and efficacy .
Chemical Reactions Analysis
Types of Reactions: Meta-iodoHoechst 33258 primarily undergoes substitution reactions due to the presence of the iodine atom. The compound can also participate in complex formation with DNA, enhancing its fluorescence properties .
Common Reagents and Conditions:
Iodination Reagents: Iodine or iodine-containing compounds.
Solvents: Dimethyl sulfoxide (DMSO) or ethanol.
Major Products: The major product of the iodination reaction is this compound itself. The compound’s interaction with DNA results in enhanced fluorescence, which is a key feature utilized in various applications .
Scientific Research Applications
Chemistry: Meta-iodoHoechst 33258 is used as a fluorescent probe in chemical research to study DNA interactions and to quantify DNA in various samples .
Biology: In biological research, the compound is employed as a nuclear stain to visualize and quantify DNA in living cells. It is particularly useful in cell cycle studies and apoptosis research .
Medicine: The compound’s ability to bind to DNA makes it valuable in medical research, particularly in the study of cancer cells and the development of diagnostic tools .
Industry: this compound is used in the biotechnology industry for DNA quantitation and as a component in various diagnostic assays .
Mechanism of Action
Meta-iodoHoechst 33258 binds to the minor groove of DNA, with a preference for A/T-rich regions. This binding enhances the compound’s fluorescence, making it a useful tool for DNA visualization. The interaction with DNA also sensitizes the DNA to UVA light, which can be utilized in various experimental setups .
Comparison with Similar Compounds
Hoechst 33258: The parent compound, which lacks the iodine atom but shares similar DNA-binding properties.
Hoechst 33342: Another DNA-binding dye with similar fluorescence properties but different cellular permeability characteristics.
Uniqueness: Meta-iodoHoechst 33258 is unique due to the presence of the iodine atom, which enhances its fluorescence and DNA-binding properties. This makes it particularly useful in applications requiring high sensitivity and specificity in DNA quantitation .
Biological Activity
Meta-iodoHoechst 33258 is an iodinated derivative of the well-known DNA-binding dye Hoechst 33258. This compound is utilized extensively in biological research for its ability to bind selectively to DNA, particularly in regions rich in adenine and thymine (A/T base pairs). Its unique properties make it a valuable tool in various applications, including cell cycle analysis, apoptosis studies, and as a fluorescent probe for DNA quantitation.
The biological activity of this compound is primarily attributed to its binding affinity for the minor groove of DNA. Upon binding, the compound enhances fluorescence, allowing for effective visualization of DNA. Furthermore, exposure to UVA light can induce strand cleavage at the ligand-binding sites, mediated by radical species formed during photodehalogenation. This property is particularly useful in experimental setups aimed at studying DNA damage and repair mechanisms .
Comparative Analysis with Other Compounds
This compound's biological activity can be compared with other related compounds, such as Hoechst 33258 and ortho-iodoHoechst 33258. Research indicates that the position of the iodine atom significantly influences the compound's ability to sensitize UV-induced DNA breakage:
Compound | Sensitization Activity (UV-induced DNA ssbs) |
---|---|
Ortho-iodoHoechst 33258 | Highest activity |
This compound | Moderate activity |
Para-iodoHoechst 33258 | Lowest activity |
Hoechst 33258 (non-iodinated) | No sensitization activity |
This trend highlights the importance of molecular structure in determining the biological efficacy of these compounds .
Applications in Biological Research
- Cell Cycle Studies : this compound is widely used to assess cell cycle phases by staining DNA. The fluorescence intensity correlates with DNA content, enabling researchers to distinguish between different phases of the cell cycle.
- Apoptosis Research : The compound's ability to bind to fragmented DNA makes it a useful marker for detecting apoptotic cells. Studies have shown that cells undergoing apoptosis exhibit increased staining intensity due to DNA fragmentation .
- DNA Quantitation : In various assays, this compound serves as a standard fluorescent probe for quantifying DNA in samples, making it essential in molecular biology protocols.
Case Studies
Several studies have explored the biological activity of this compound:
- Study on UV-Induced DNA Damage : A comparative study demonstrated that this compound effectively sensitizes plasmid DNA to UVA-induced single-strand breaks (ssbs), although less efficiently than its ortho counterpart. This study utilized plasmid pBR322 and sequencing gel analysis to determine sites of strand breakage .
- Fluorescence Enhancement in Live Cells : Another investigation focused on the use of this compound as a live-cell nuclear stain. The results indicated that this compound could effectively visualize nuclei in living cells while providing quantitative data on cellular DNA content .
Properties
IUPAC Name |
2-(3-iodophenyl)-6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23IN6/c1-31-9-11-32(12-10-31)19-6-8-21-23(15-19)30-25(28-21)17-5-7-20-22(14-17)29-24(27-20)16-3-2-4-18(26)13-16/h2-8,13-15H,9-12H2,1H3,(H,27,29)(H,28,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEXOKHKEQNNOBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC(=CC=C6)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23IN6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20935845 | |
Record name | 2'-(3-Iodophenyl)-6-(4-methylpiperazin-1-yl)-1H,3'H-2,5'-bibenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20935845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158013-42-4 | |
Record name | 2′-(3-Iodophenyl)-6-(4-methyl-1-piperazinyl)-2,6′-bi-1H-benzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=158013-42-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Metaiodohoechst | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158013424 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2'-(3-Iodophenyl)-6-(4-methylpiperazin-1-yl)-1H,3'H-2,5'-bibenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20935845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.